molecular formula C8H3F5O2 B1297732 Methyl pentafluorobenzoate CAS No. 36629-42-2

Methyl pentafluorobenzoate

Cat. No.: B1297732
CAS No.: 36629-42-2
M. Wt: 226.1 g/mol
InChI Key: UXJRQNXHCZKHRJ-UHFFFAOYSA-N
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Description

Methyl pentafluorobenzoate is a useful research compound. Its molecular formula is C8H3F5O2 and its molecular weight is 226.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Derivatization in Chromatographic Analysis

Methyl pentafluorobenzoate and its derivatives are used in chromatographic analysis. For instance, pentafluorobenzoic anhydride is utilized as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters in gas chromatography. This method enhances the detection of trace compounds using electron-capture detectors and electron-capture negative-ion chemical-ionization mass spectrometry (Crabtree, Adler, & Handelman, 1989). Similarly, the derivatization of hydroxyeicosatetraenic acid methyl esters with pentafluorobenzoic anhydride allows for detailed analysis of hydroxy lipids (Crabtree & Adler, 1991).

Reaction with Mercury Compounds

This compound is involved in reactions with organomercury compounds. The preparation of mercury derivatives of pentafluorobenzoic acid and their decarboxylation to yield pentafluorophenylmercury compounds have been explored. These reactions are significant in the study of mercury chemistry and its various applications (Connett, Davies, Deacon, & Green, 1966).

Thermodynamic Studies

The thermodynamic properties of compounds containing the pentafluorophenyl group, including this compound, have been studied to understand their combustion energies and enthalpies of formation. These studies provide insights into the stability and reactivity of these compounds (Cox, Gundry, Harrop, & Head, 1969).

Analyzing Hemoglobin Adducts

This compound derivatives are used in the quantitation of methylated hemoglobin, which is a marker for exposure to environmental methylating or alkylating agents. This technique is crucial in toxicology and environmental health studies (Gan, Wishnok, Fox, & Tannenbaum, 1989).

Ionization and Solution Chemistry

The ionization of pentafluorobenzoic acids, including methyl derivatives, in water has been thoroughly investigated. These studies contribute to our understanding of the behavior of these acids in aqueous solutions, which is important in various chemical processes (Strong, Brummel, & Lindower, 1987).

Charge Density and Topological Analysis

This compound has been studied for its charge density and topological properties. These studies are essential in crystallography and material science, contributing to the understanding of intermolecular interactions and molecular structure (Bach, Lentz, & Luger, 2001).

Safety and Hazards

Methyl pentafluorobenzoate causes skin irritation, serious eye irritation, and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Methyl pentafluorobenzoate is a perfluorinated benzoate building block and a synthesis intermediate for graft polymers, covalently bonded nanocomposites, and luminescence metal complexes . It has potential applications in drug discovery, metal complexes, and polymer chemistry .

Mechanism of Action

Target of Action

Methyl pentafluorobenzoate is a fully fluorinated benzoic acid methyl ester . It is primarily used as a building block in the synthesis of various compounds . The primary targets of this compound are the molecules or structures it is designed to modify or interact with during synthesis .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is used to synthesize linkers for graft polymers such as perfluorophenyl azide with N-hydroxysuccinimide end group (PFPA-NHS) . The interaction with its targets results in the formation of new compounds with desired properties .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. The specific biochemical pathways it affects depend on the compounds it is used to synthesize . For instance, in the synthesis of PFPA-NHS, it undergoes a nucleophilic aromatic substitution of sodium azide to the para-position of the ester, followed by the hydrolysis of the ester forming an azide perfluorobenzoic acid .

Pharmacokinetics

Given its use in synthesis, its bioavailability would depend on the specific context of its use .

Result of Action

The result of this compound’s action is the formation of new compounds with desired properties. For example, it has been used for preparing polyaniline grafted graphene and catalase grafted polycaprolactone . After the hydrolysis of the ester group, this compound binds to cadmium for luminescence metal complexes with an overall quantum yield up to 39% .

Biochemical Analysis

Biochemical Properties

Methyl pentafluorobenzoate plays a significant role in biochemical reactions, particularly in the preparation of photocoupling agents. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of perfluorophenylazide-conjugated polyallylamine, which is efficient in immobilizing polymers, nanoparticles, graphene, and small molecules . The interactions between this compound and these biomolecules are primarily based on its ability to form stable covalent bonds, which facilitate the immobilization process.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of photoactive reagents like N-hydroxysuccinimide-perfluorophenylazide suggests that it can be used to study and manipulate cellular functions by targeting specific biomolecules . These effects are crucial for understanding how cells respond to external stimuli and for developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular functions and metabolic processes, highlighting the compound’s potential in biochemical research and therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. For instance, threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response . Additionally, high doses can lead to toxicity, affecting the overall health and function of the organism. These dosage effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, its interaction with specific enzymes can alter the rate of metabolic reactions, leading to changes in the concentration of metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity . For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

methyl 2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJRQNXHCZKHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345753
Record name Methyl pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36629-42-2
Record name Methyl pentafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Pentafluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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